molecular formula C8H9NO2 B15299947 2,3-dihydro-1H-isoindole-5,6-diol

2,3-dihydro-1H-isoindole-5,6-diol

Cat. No.: B15299947
M. Wt: 151.16 g/mol
InChI Key: ZRAUGZJONYATGX-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-isoindole-5,6-diol is a heterocyclic organic compound with the molecular formula C8H9NO2 It is a derivative of isoindole, featuring a dihydro structure with hydroxyl groups at the 5th and 6th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-isoindole-5,6-diol typically involves the reduction of isoindole derivatives. One common method is the catalytic hydrogenation of isoindole-5,6-dione using a palladium catalyst under mild conditions. Another approach involves the reduction of isoindole-5,6-dione with sodium borohydride in an alcohol solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-isoindole-5,6-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Isoindole-5,6-dione.

    Reduction: Isoindoline derivatives.

    Substitution: Various substituted isoindole derivatives depending on the reagents used.

Scientific Research Applications

2,3-Dihydro-1H-isoindole-5,6-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-isoindole-5,6-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups at the 5th and 6th positions play a crucial role in its reactivity and binding to biological molecules. The compound can form hydrogen bonds and participate in redox reactions, influencing cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific hydroxylation pattern and dihydro structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

2,3-dihydro-1H-isoindole-5,6-diol

InChI

InChI=1S/C8H9NO2/c10-7-1-5-3-9-4-6(5)2-8(7)11/h1-2,9-11H,3-4H2

InChI Key

ZRAUGZJONYATGX-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C=C2CN1)O)O

Origin of Product

United States

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